Ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylbenzamido group, and a dihydropyridazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Attachment of the methylbenzamido group: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the dihydropyridazine core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with similar compounds such as:
- Ethyl 1-(4-chlorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Ethyl 1-(4-bromophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly affect the compound’s chemical reactivity, binding affinity, and biological activity. This compound is unique due to the presence of the fluorine atom, which often enhances metabolic stability and binding interactions compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-[(2-methylbenzoyl)amino]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-3-29-21(28)19-17(23-20(27)16-7-5-4-6-13(16)2)12-18(26)25(24-19)15-10-8-14(22)9-11-15/h4-12H,3H2,1-2H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMHYABRNRJUBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2C)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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